

Transcriptional Profiling of Candida glabrata Treated with iKIX1: A Technical Guide

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Compound of Interest		
Compound Name:	iKIX1	
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This technical guide provides an in-depth analysis of the transcriptional response of Candida glabrata to the inhibitor **iKIX1**, a small molecule designed to disrupt the interaction between the transcription factor Pdr1 and the Mediator co-activator complex. This guide is intended for researchers, scientists, and drug development professionals working on antifungal therapies and mechanisms of drug resistance.

Introduction

Candida glabrata is a major opportunistic fungal pathogen, notable for its intrinsic and acquired resistance to azole antifungal drugs. A key mechanism of this resistance is the upregulation of drug efflux pumps, a process primarily controlled by the transcription factor Pdr1. Pdr1 activates the transcription of its target genes by interacting with the KIX domain of the Gal11A (Med15A) subunit of the Mediator complex. The small molecule **iKIX1** has been identified as an inhibitor of this Pdr1-Gal11A KIX domain interaction, thereby preventing Pdr1-dependent gene activation and re-sensitizing drug-resistant C. glabrata to azole antifungals.[1][2][3] This document summarizes the transcriptional profiling of C. glabrata treated with **iKIX1**, providing insights into its mechanism of action and genome-wide effects.

Core Mechanism of iKIX1 Action

iKIX1 functions by specifically targeting the KIX domain of the C. glabrata Gal11A protein.[1][2] This binding event physically obstructs the interaction between the activation domain of Pdr1 and the Mediator complex.[1][3] Consequently, the recruitment of RNA polymerase II to the promoters of Pdr1-target genes is inhibited, leading to a suppression of their transcription. This



is particularly relevant in the context of azole drug treatment, which normally induces a Pdr1-dependent upregulation of multidrug resistance (MDR) genes.[1]

Data Presentation: Transcriptional Response to iKIX1

RNA sequencing (RNA-Seq) was employed to investigate the genome-wide transcriptional effects of **iKIX1** on C. glabrata, both alone and in combination with the azole antifungal ketoconazole. The following tables summarize the key differentially expressed genes.

Table 1: Effect of Ketoconazole on Gene Expression in C. glabrata

Gene	Description	Fold Change (KET vs. DMSO)
CgCDR1	ABC transporter	15.3
CgCDR2	ABC transporter	8.7
CgYOR1	ABC transporter	5.2
CgPDR16	Phospholipid-translocating ATPase	3.9
CgRSB1	Putative membrane protein	6.1

This table is a representation of data showing the strong upregulation of Pdr1 target genes upon ketoconazole (KET) treatment. Data derived from the primary study[1].

Table 2: iKIX1 Suppresses Ketoconazole-Induced Gene Expression in C. glabrata



Gene	Description	Fold Change (iKIX1 + KET vs. KET)
CgCDR1	ABC transporter	-9.8
CgCDR2	ABC transporter	-5.6
CgYOR1	ABC transporter	-3.8
CgPDR16	Phospholipid-translocating ATPase	-2.5
CgRSB1	Putative membrane protein	-4.2

This table illustrates the primary mechanism of **iKIX1**, demonstrating its ability to significantly reduce the transcriptional upregulation of Pdr1 target genes induced by ketoconazole. Data derived from the primary study[1].

Table 3: Effect of iKIX1 Alone on Gene Expression in C. glabrata

Gene	Description	Fold Change (iKIX1 vs. DMSO)
CAGL0F01287g	Uncharacterized protein	2.1
CAGL0M04587g	Putative oxidoreductase	-2.3

This table shows that treatment with **iKIX1** alone has a minimal impact on the C. glabrata transcriptome, affecting a distinct set of genes compared to when used in combination with azoles.[1] Data derived from the primary study[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the transcriptional profiling of C. glabrata treated with **iKIX1**.

C. glabrata Strains and Culture Conditions

Strain:C. glabrata SFY114 (wild-type for PDR1) was used for the RNA-Seq experiments.[1]



- Media: Cells were grown in YPD (Yeast Extract-Peptone-Dextrose) medium.
- Growth Conditions: Cultures were incubated at 30°C with shaking.

Drug Treatment for RNA-Seq Analysis

- C. glabrata cultures were grown to mid-log phase (OD600 of ~0.5).
- The cultures were then treated with one of the following:
 - Vehicle control (DMSO).
 - iKIX1 (typically at a concentration of 50 μM, pre-treatment for 1 hour).
 - Ketoconazole (typically at a concentration of 10 μg/mL for 1 hour).
 - \circ Pre-treatment with **iKIX1** (50 μ M for 1 hour) followed by ketoconazole (10 μ g/mL for 1 hour).
- Following treatment, cells were harvested for RNA extraction.

RNA Extraction and Sequencing

- Total RNA was extracted from harvested C. glabrata cells using a standard hot acid phenol method.
- RNA quality and integrity were assessed using a Bioanalyzer.
- mRNA was purified from total RNA using oligo(dT) magnetic beads.
- Sequencing libraries were prepared using a TruSeq RNA Sample Preparation Kit (Illumina).
- The libraries were sequenced on an Illumina HiSeq platform.

Data Analysis

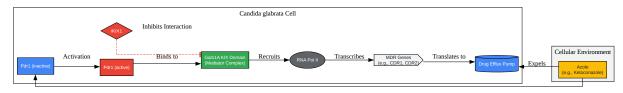
Sequencing reads were mapped to the C. glabrata reference genome.



- Differential gene expression analysis was performed using software such as DESeq2 or edgeR.
- Genes with a statistically significant change in expression (e.g., p-value < 0.05 and a log2 fold change > 1 or < -1) were identified.

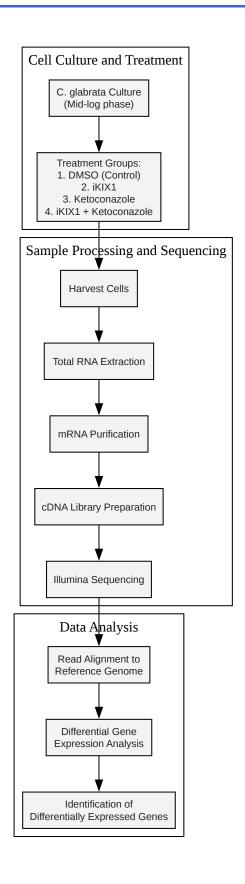
Mandatory Visualizations
Signaling Pathway of Pdr1 Activation and iKIX1
Inhibition





Induces





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